(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Overview
Description
“(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The (3R,4R) notation indicates the configuration of the chiral centers in the molecule. The Boc group is attached to one of the nitrogen atoms, and a phenyl group and a carboxylic acid group are also attached to the ring .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine group . The carboxylic acid group can participate in typical acid-base reactions, and the phenyl group can undergo reactions typical of aromatic compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Mechanism of Action
Target of Action
The primary targets of “cis-4-Phenylpiperidine-3-carboxylic acid, N-BOC protected” are currently unknown. This compound is a specialty product used in proteomics research
Mode of Action
It’s worth noting that the tert-butyl group in this compound has unique reactivity patterns . This group is often used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The incorporation of similar compounds has been shown to enhance the aqueous solubility of mixed-helical peptides without any adverse effect on helical folding . This suggests that “cis-4-Phenylpiperidine-3-carboxylic acid, N-BOC protected” may interact with peptide structures in a similar manner.
Pharmacokinetics
Its molecular weight is 305.37, and its molecular formula is C17H23NO4 . These properties can influence the compound’s bioavailability, but more research is needed to understand its pharmacokinetics.
Result of Action
Given its use in proteomics research , it may have effects on protein structures or functions.
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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